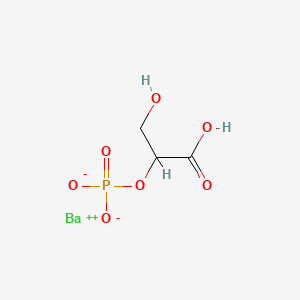
D-2-Phosphoglyceric acid barium salt 1-hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a substrate for the assay of 3-phosphoglyceric acid mutase and enolase . This compound is commonly used in biochemical research and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-2-Phosphoglyceric acid barium salt 1-hydrate typically involves the reaction of D-2-Phosphoglyceric acid with barium hydroxide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The product is then purified through crystallization and drying processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The compound is produced in powder form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
D-2-Phosphoglyceric acid barium salt 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The barium ion can be substituted with other metal ions in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and metal salts for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoglycerate derivatives, while reduction reactions may produce glyceric acid derivatives .
Applications De Recherche Scientifique
D-2-Phosphoglyceric acid barium salt 1-hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical assays and reactions.
Biology: Serves as a substrate for enzymes like 3-phosphoglyceric acid mutase and enolase, which are involved in metabolic pathways.
Medicine: Utilized in biochemical studies related to metabolic disorders and enzyme functions.
Industry: Employed in the production of biochemical reagents and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of D-2-Phosphoglyceric acid barium salt 1-hydrate involves its role as a substrate for specific enzymes. For instance, it is converted by 3-phosphoglyceric acid mutase into 2-phosphoglycerate, which is then converted by enolase into phosphoenolpyruvate. These reactions are part of the glycolysis and gluconeogenesis pathways, which are crucial for cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-2-Phosphoglyceric acid sodium salt hydrate
- D-3-Phosphoglyceric acid disodium salt
- L-2-Phosphoglyceric acid disodium salt hydrate
Uniqueness
D-2-Phosphoglyceric acid barium salt 1-hydrate is unique due to its specific interaction with barium ions, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in certain biochemical assays where barium’s properties are advantageous .
Propriétés
Numéro CAS |
53823-72-6 |
|---|---|
Formule moléculaire |
C3H5BaO7P |
Poids moléculaire |
321.37 g/mol |
Nom IUPAC |
barium(2+);(1-carboxy-2-hydroxyethyl) phosphate |
InChI |
InChI=1S/C3H7O7P.Ba/c4-1-2(3(5)6)10-11(7,8)9;/h2,4H,1H2,(H,5,6)(H2,7,8,9);/q;+2/p-2 |
Clé InChI |
VDCXVAFBCOMLAH-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)O)OP(=O)([O-])[O-])O.[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


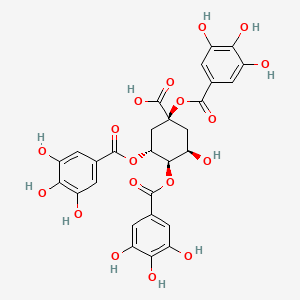




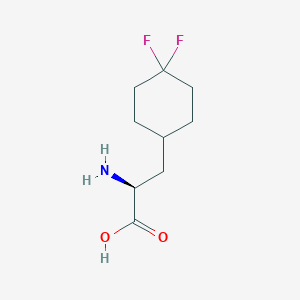
![N-[3-hydroxy-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-4-phenylmethoxyphenyl]acetamide](/img/structure/B12838143.png)
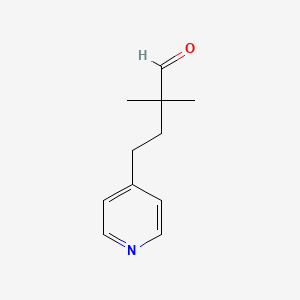


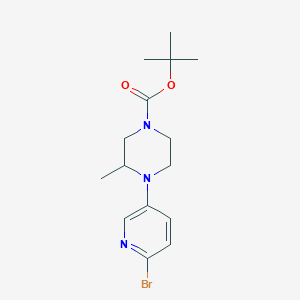

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B12838171.png)

